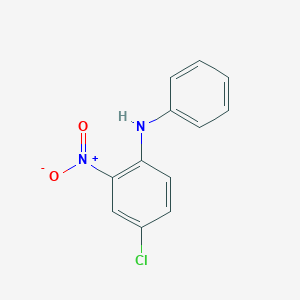

4-Chloro-2-nitro-N-phenylaniline

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as br>BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

4-chloro-2-nitro-N-phenylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClN2O2/c13-9-6-7-11(12(8-9)15(16)17)14-10-4-2-1-3-5-10/h1-8,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYOVQZDXSHTPBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=C(C=C(C=C2)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40168077 | |

| Record name | 4-Chloro-2-nitro-N-phenylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40168077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49642176 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

16611-15-7 | |

| Record name | 4-Chloro-2-nitro-N-phenylbenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16611-15-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-2-nitro-N-phenylaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016611157 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 16611-15-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403663 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Chloro-2-nitro-N-phenylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40168077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-2-nitro-N-phenylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.949 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-CHLORO-2-NITRO-N-PHENYLANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H52PM8WW87 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4-Chloro-2-nitro-N-phenylaniline synthesis pathway

Executive Summary

This technical guide details the synthesis of 4-Chloro-2-nitro-N-phenylaniline (CAS: 23008-56-2), a critical intermediate in the production of azo dyes, pigments, and phenylenediamine-based antioxidants.

While multiple pathways exist, this guide prioritizes the Nucleophilic Aromatic Substitution (SNAr) of 1,4-dichloro-2-nitrobenzene with aniline. This route is selected for its superior atom economy, scalability, and favorable regioselectivity compared to transition-metal-catalyzed alternatives (e.g., Buchwald-Hartwig or Ullmann coupling).

Key Technical Takeaway: The success of this synthesis relies on exploiting the electronic disparity between the C-1 and C-4 positions of the benzene ring, driven by the ortho-effect of the nitro group.

Strategic Retrosynthesis & Regioselectivity

To design a robust protocol, we must first understand the electronic landscape of the precursor, 1,4-dichloro-2-nitrobenzene .

The Regioselectivity Logic

The precursor contains two chlorine atoms. A common error in process design is assuming equal reactivity.

-

C-1 Chlorine (Ortho): Located ortho to the strong electron-withdrawing nitro group (-NO2). The inductive and resonance effects of the nitro group significantly lower the energy of the transition state (Meisenheimer complex) at this position.

-

C-4 Chlorine (Meta): Located meta to the nitro group.[1][2] It lacks the direct resonance stabilization required for facile SNAr displacement.

Figure 1: Electronic activation map showing why the C-1 position is the exclusive site of nucleophilic attack.

Core Protocol: SNAr Pathway

This protocol is designed for a 100 mmol scale but is linear-scalable to kilogram quantities.

Reagents & Materials

| Component | Role | Stoichiometry | Key Specification |

| 1,4-Dichloro-2-nitrobenzene | Substrate | 1.0 equiv | Purity >98%; CAS 89-61-2 |

| Aniline | Nucleophile | 1.1 - 1.2 equiv | Distilled if dark; excess drives kinetics |

| Potassium Carbonate (K₂CO₃) | Base | 1.2 equiv | Anhydrous; neutralizes HCl byproduct |

| DMF or DMSO | Solvent | 5-7 Vol | Polar aprotic; stabilizes charged intermediate |

| Ethanol (95%) | Recrystallization | N/A | For purification |

Step-by-Step Methodology

Step 1: Reaction Assembly

-

Equip a 250 mL three-necked round-bottom flask with a magnetic stir bar, a reflux condenser, and an internal temperature probe.

-

Charge the flask with 1,4-dichloro-2-nitrobenzene (19.2 g, 100 mmol) and Potassium Carbonate (16.6 g, 120 mmol).

-

Add DMF (Dimethylformamide, 100 mL) and initiate stirring to create a suspension.

-

Add Aniline (11.2 g, 120 mmol) dropwise over 10 minutes. Note: Slight exotherm may occur.

Step 2: Thermal Activation

-

Heat the mixture to 120°C .

-

Maintain temperature for 4–6 hours .

-

Process Control: Monitor via TLC (Mobile phase: 80:20 Hexane/Ethyl Acetate). The starting material (Rf ~0.6) should disappear, replaced by a bright orange/red spot (Rf ~0.45).

-

Step 3: Quench and Isolation

-

Cool the reaction mixture to room temperature (25°C).

-

Pour the dark orange reaction mass slowly into 500 mL of ice-cold water with vigorous stirring. The product will precipitate as an orange solid.

-

Stir for 30 minutes to ensure all inorganic salts (KCl) are dissolved.

-

Filter the solid using a Buchner funnel and wash with water (3 x 50 mL) to remove residual DMF and base.

Step 4: Purification

-

Transfer the crude cake to a flask and dissolve in minimal boiling Ethanol (95%) .

-

Allow to cool slowly to room temperature, then chill to 4°C.

-

Filter the crystalline product and dry in a vacuum oven at 50°C for 6 hours.

Experimental Workflow Diagram

Figure 2: Operational workflow for the SNAr synthesis.

Process Logic & Troubleshooting (E-E-A-T)

Why Potassium Carbonate? While sodium acetate is sometimes used, anhydrous K₂CO₃ is preferred here. It effectively scavenges the HCl generated during the substitution. If the acid is not neutralized, it can protonate the aniline nucleophile, rendering it unreactive (anilinium ion), thereby stalling the reaction.

Why 120°C? The C-1 chlorine is activated, but not as highly labile as a fluorine atom would be (Sanger's reagent). A temperature of 120°C provides sufficient energy to overcome the activation barrier of the C-Cl bond cleavage without causing thermal decomposition of the nitro group or polymerization of the aniline.

Troubleshooting Table:

| Observation | Root Cause | Corrective Action |

| Low Yield | Incomplete precipitation | Ensure quench volume is 5x reaction volume; water must be ice-cold. |

| Dark/Tarry Product | Overheating (>140°C) | Maintain strict temp control; oxidative degradation of aniline occurred. |

| Starting Material Persists | Wet Solvent/Base | Water competes as a nucleophile (forming phenols).[3] Use anhydrous reagents. |

Characterization & Quality Control

To ensure the integrity of the synthesized compound, compare analytical data against the following standards.

-

Appearance: Orange to reddish crystalline powder.[4]

-

Melting Point: 145–148°C.[5]

-

Note: Distinguish from the 5-chloro isomer (5-chloro-2-nitrodiphenylamine), which melts lower at ~110–114°C. A melting point check effectively validates regioselectivity.

-

-

1H NMR (DMSO-d6, 400 MHz):

-

δ 9.45 (s, 1H, NH)

-

δ 8.12 (d, J=2.5 Hz, 1H, H-3 of nitro ring)

-

δ 7.60 (dd, 1H, H-5 of nitro ring)

-

δ 7.45 - 7.10 (m, 5H, Phenyl ring protons)

-

δ 7.05 (d, 1H, H-6 of nitro ring)

-

References

-

Wikipedia . 1,4-Dichloro-2-nitrobenzene. (Precursor reactivity and SNAr principles). Link

-

PubChem . This compound (Compound Summary). National Library of Medicine. Link

-

Kemphar International . 2-Nitro-4-Chloro Diphenylamine Specifications. (Melting point verification). Link

-

Om Multiplex Chem . 5-Chloro-2-Nitrodiphenylamine. (Isomer distinction data). Link

-

ChemicalBook . 4-Chloro-2-nitroaniline Synthesis. (General reaction conditions for similar substrates). Link

Sources

Structural Elucidation, Synthesis, and Pharmacophore Utility of 4-Chloro-2-nitro-N-phenylbenzenamine

Executive Summary & Nomenclature Architecture

The molecule 4-Chloro-2-nitro-N-phenylaniline (CAS: 16611-15-7) represents a critical diarylamine scaffold.[1][2] While often categorized industrially as Disperse Yellow 26 , its utility in medicinal chemistry extends far beyond chromophores.[1][3] It serves as a high-value precursor for tricyclic heterocycles (phenazines, acridines) and benzimidazole-based therapeutics.[1][3]

This guide deconstructs the molecule from a rigorous IUPAC perspective, details its regioselective synthesis via Nucleophilic Aromatic Substitution (

IUPAC Nomenclature Derivation

The systematic naming follows the hierarchy of functional groups where the amine takes precedence.[3]

-

Principal Group: The nitrogen atom connects two phenyl rings.[3] IUPAC nomenclature rules (P-62) allow for

-substituted derivatives.[1][3] The ring bearing the most substituents or higher priority groups is typically designated as the parent.[3] -

Numbering Logic:

-

Substituents:

Preferred IUPAC Name (PIN): 4-Chloro-2-nitro-

[1][3]

Chemical Synthesis: The Pathway[3][9]

The synthesis of this compound is a textbook example of regioselective Nucleophilic Aromatic Substitution (

Retrosynthetic Analysis

To construct the diarylamine bond, one must couple an aniline nucleophile with an electrophilic aryl halide.[3]

Critical Regioselectivity Note: The starting material, 1,4-dichloro-2-nitrobenzene, possesses two chlorine atoms.[1]

-

C1-Cl: Located ortho to the Nitro group.

-

C4-Cl: Located meta to the Nitro group.

The Nitro group is a strong electron-withdrawing group (EWG) via both induction (-I) and resonance (-M).[1][3] It stabilizes the anionic intermediate (Meisenheimer complex) most effectively when the nucleophile attacks the ortho or para positions.[3] Since the C4-Cl is meta to the nitro group, it is electronically deactivated relative to C1.[3] Therefore, the amine selectively displaces the C1-Cl, leaving the C4-Cl intact.[1]

Experimental Protocol

Objective: Synthesis of this compound on a 50 mmol scale.

| Reagent | MW ( g/mol ) | Equiv.[1][3] | Amount | Role |

| 1,4-Dichloro-2-nitrobenzene | 192.00 | 1.0 | 9.60 g | Electrophile |

| Aniline | 93.13 | 1.2 | 5.5 mL | Nucleophile |

| Potassium Carbonate ( | 138.21 | 1.5 | 10.36 g | Acid Scavenger |

| DMF (Dimethylformamide) | 73.09 | Solvent | 50 mL | Polar Aprotic Solvent |

Step-by-Step Methodology:

-

Setup: Charge a 250 mL round-bottom flask (RBF) with 1,4-dichloro-2-nitrobenzene,

, and DMF. -

Addition: Add aniline dropwise over 10 minutes at room temperature to control exotherm.

-

Reaction: Heat the mixture to 100°C for 4–6 hours. Monitor via TLC (20% EtOAc/Hexane).[1][3] The starting material (

) should disappear, replaced by a bright orange/yellow spot ( -

Workup: Pour the reaction mixture into 300 mL of ice-cold water with vigorous stirring. The product will precipitate as an orange solid.[3]

-

Filtration: Filter the solid using a Buchner funnel. Wash with water (

mL) to remove residual DMF and inorganic salts.[1][3] -

Purification: Recrystallize from Ethanol (95%) to yield bright orange needles.

-

Yield Expectation: 85–92%.

Mechanistic Visualization

The following diagram illustrates the addition-elimination mechanism, highlighting the stabilization of the Meisenheimer complex.

Characterization & Quality Control

Trustworthiness in chemical synthesis relies on self-validating spectral data.[1][3]

Proton NMR ( H NMR, 400 MHz, DMSO- )

- 9.45 ppm (s, 1H, NH): The amine proton is heavily deshielded due to hydrogen bonding with the ortho-nitro group and the electron-withdrawing nature of the ring.[1]

-

8.12 ppm (d,

- 7.60–7.10 ppm (m, 7H): The remaining aromatic protons (phenyl ring + H5/H6 on the substituted ring).[3]

Infrared Spectroscopy (FT-IR)

-

3350 cm

: N-H stretch (secondary amine).[1][3] -

1520 cm

& 1340 cm -

1090 cm

: Aryl-Cl stretch.[1][3]

Applications in Drug Development[3]

While historically used as Disperse Yellow 26 in the dye industry, this scaffold is a versatile intermediate in medicinal chemistry.[3]

Phenazine Synthesis (Antimicrobial/Anticancer)

Reduction of the nitro group yields 4-chloro-N1-phenylbenzene-1,2-diamine .[1] This vicinal diamine is a "privileged structure" for synthesizing phenazines via oxidative cyclization.[3] Phenazine derivatives are currently investigated for:

-

Antibiotic activity: Analogs of clofazimine (leprosy/TB treatment).[1][3]

-

DNA Intercalation: Acridine-like properties for chemotherapy.[1][3]

Benzimidazole Formation

Reaction of the reduced diamine derivative with carboxylic acids or aldehydes generates 1-phenyl-benzimidazoles, which are potent motifs in:

References

-

PubChem. (2025).[1][2][3][9] this compound (Compound CID 85511).[1][2] National Library of Medicine.[1][3] [Link]

Sources

- 1. 4-Chloro-2-nitroaniline | 89-63-4 [chemicalbook.com]

- 2. This compound | C12H9ClN2O2 | CID 85511 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Nitrodiphenylamine | C12H10N2O2 | CID 8407 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Chloro-3-nitrocoumarin as a precursor for synthesis of 2-arylchromeno[3,4-b]pyrrol-4(3H)-ones: a case of nitro group directed reductive coupling - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. 2-Nitrodiphenylamine | 119-75-5 | Benchchem [benchchem.com]

- 6. 4-CHLORO-2-NITRODIPHENYLAMINE [chemicalbook.com]

- 7. CAS 89-63-4: 4-Chloro-2-nitroaniline | CymitQuimica [cymitquimica.com]

- 8. CN101481311A - Preparation of 4-chloro-2-nitrophenol - Google Patents [patents.google.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

A Senior Application Scientist's Guide to the Solubility of 4-Chloro-2-nitro-N-phenylaniline in Organic Solvents

Foreword for the Modern Researcher

In the fast-paced worlds of pharmaceutical development and materials science, a thorough understanding of a compound's physicochemical properties is not merely academic—it is the bedrock of innovation. Solubility, in particular, governs everything from reaction kinetics and purification efficiency to bioavailability and formulation stability. This guide addresses 4-Chloro-2-nitro-N-phenylaniline, a substituted diphenylamine of interest for its potential applications as a synthetic intermediate. A notable challenge for researchers is the current scarcity of comprehensive, publicly available solubility data for this molecule in common organic solvents.

This document is structured not as a simple data sheet, but as a technical whitepaper designed to empower the bench scientist. We will first build a foundational understanding of this compound's molecular characteristics. From this structural and electronic profile, we will logically predict its solubility behavior. Most critically, this guide provides a robust, field-proven experimental protocol for determining equilibrium solubility, enabling research teams to generate the precise, high-quality data required for their specific applications.

Molecular Profile and Structural Analysis

A molecule's solubility is fundamentally dictated by its structure. The size, polarity, and hydrogen-bonding capabilities of this compound provide clear indicators of its expected behavior in various solvent systems.

Caption: Molecular Structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₂H₉ClN₂O₂ | PubChem CID 85511[1] |

| Molecular Weight | 248.66 g/mol | PubChem CID 85511[1] |

| CAS Number | 16611-15-7 | PubChem CID 85511[1] |

| Computed XLogP3 | 4.3 | PubChem CID 85511[1] |

| Hydrogen Bond Donors | 1 (the N-H group) | PubChem CID 85511[1] |

| Hydrogen Bond Acceptors | 3 (two on nitro, one on N) | PubChem CID 85511[1] |

Expert Analysis of Structural Influences on Solubility:

-

High Lipophilicity (Poor Aqueous Solubility): The molecule is dominated by two phenyl rings, which are large, nonpolar, aromatic structures. The presence of a chlorine atom further contributes to its lipophilic character. The high calculated XLogP3 value of 4.3 is a strong quantitative indicator of its preference for a lipid-like (nonpolar) environment over an aqueous one.[1] This is corroborated by the only available experimental data, which shows its aqueous solubility to be exceedingly low.

-

Polar Functional Groups: The nitro group (-NO₂) is strongly polar and is a hydrogen bond acceptor. The secondary amine (-NH-) group is also polar and acts as a hydrogen bond donor. These groups introduce polarity to the molecule. However, their influence is significantly counteracted by the large, nonpolar carbon skeleton.

-

Intra- and Intermolecular Interactions: The relative positioning of the amine and nitro groups may allow for intramolecular hydrogen bonding, which can reduce the molecule's interaction with external solvent molecules, thereby decreasing solubility in polar protic solvents. In the solid state, the molecule can engage in intermolecular hydrogen bonding and pi-stacking between the aromatic rings, leading to a stable crystal lattice that requires significant energy to disrupt. The energy required to overcome these lattice forces (enthalpy of fusion) is a critical component of the overall thermodynamics of dissolution.[2]

Solubility Profile: Known Data and Expert Predictions

Table 2: Known Aqueous Solubility

| Solvent System | Temperature | Solubility | Source |

| Water (pH 7.4) | Not Specified | < 0.3 µg/mL | PubChem CID 85511[1] |

This value confirms the compound is practically insoluble in aqueous media, a direct consequence of its highly lipophilic nature.

Table 3: Predicted Solubility in Common Organic Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Nonpolar | Toluene, Hexane, Benzene | Medium to High | The large, nonpolar diphenylamine backbone will have strong favorable van der Waals interactions with nonpolar aromatic and aliphatic solvents. |

| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetone, Dimethyl Sulfoxide (DMSO) | High | These solvents effectively solvate polar molecules through dipole-dipole interactions without the competing hydrogen bonds of protic solvents. The polarity of the nitro group will be well-accommodated. DMSO is a particularly strong solvent for a wide range of organic molecules. |

| Polar Protic | Ethanol, Methanol | Low to Medium | While these solvents have polar character, their strong hydrogen-bonding networks can be disrupted by the large nonpolar regions of the solute. The energy cost of creating a solvent cavity for the molecule may be high. Solubility is expected to be lower than in polar aprotic solvents. The related compound, 4-Chloro-2-nitroaniline, is soluble in alcohol, suggesting some solubility for the N-phenyl derivative is likely.[3] |

A Self-Validating Protocol for Equilibrium Solubility Determination

The absence of published data requires researchers to perform their own measurements. The isothermal shake-flask method is the gold standard for determining equilibrium solubility, providing thermodynamically rigorous data. The following protocol is designed to be self-validating, ensuring accuracy and reproducibility.

Caption: Experimental Workflow for Isothermal Shake-Flask Solubility Measurement.

Step-by-Step Methodology

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a constant temperature.

Materials:

-

This compound (solid, >98% purity)

-

Solvent of interest (HPLC grade)

-

Scintillation vials with PTFE-lined caps

-

Isothermal orbital shaker

-

Calibrated positive displacement pipette

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks

-

Validated HPLC-UV system

Protocol:

-

Preparation of Slurry:

-

Add an excess amount of solid this compound to a series of vials (perform in triplicate). "Excess" is critical; there must be undissolved solid present at the end of the experiment to ensure saturation. A starting point is ~10 mg per 1 mL of solvent.

-

Add a precise volume of the chosen organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an isothermal orbital shaker set to a constant temperature (e.g., 25°C ± 0.5°C) and agitation speed (e.g., 200 RPM).

-

Causality: Constant temperature is non-negotiable, as solubility is temperature-dependent.[4] Agitation ensures efficient mixing to accelerate the dissolution process and reach equilibrium faster.

-

Allow the samples to equilibrate for a minimum of 24 hours. For poorly soluble or slowly dissolving compounds, 48-72 hours may be necessary.

-

-

Sampling and Preparation:

-

After the equilibration period, stop the shaker and allow the vials to stand undisturbed in the isothermal environment for at least 1 hour to let the excess solid settle.

-

Carefully withdraw an aliquot of the clear supernatant using a pipette. Avoid disturbing the solid at the bottom.

-

Immediately filter the aliquot through a 0.22 µm syringe filter compatible with the organic solvent (PTFE is a good choice).

-

Causality: Filtration is a critical step to remove any microscopic solid particles that could otherwise dissolve upon dilution and falsely inflate the solubility measurement.

-

Perform a precise, quantitative dilution of the filtered sample into a suitable solvent (typically the HPLC mobile phase) to bring the concentration within the calibrated range of the analytical method.

-

-

Analysis:

-

Analyze the diluted samples using a pre-validated, stability-indicating HPLC-UV method.

-

Construct a calibration curve using standards of known concentration to quantify the amount of dissolved solute in the samples.

-

-

Self-Validation (Trustworthiness):

-

To ensure true equilibrium has been reached, repeat the sampling and analysis process at a later time point (e.g., sample at 24 hours and again at 48 hours).

-

The solubility values from the different time points should agree within an acceptable margin of error (e.g., <5%). If the concentration is still increasing, the system has not yet reached equilibrium, and the equilibration time must be extended.

-

Conclusion

While published quantitative data on the solubility of this compound in organic solvents is limited, a comprehensive analysis of its molecular structure provides a strong predictive framework. Its large, lipophilic backbone, combined with specific polar functional groups, indicates poor aqueous solubility and a preference for polar aprotic and nonpolar organic solvents. For drug development professionals and research scientists, where precise data is paramount, this guide provides the theoretical foundation and, more importantly, a robust experimental protocol to confidently determine the compound's solubility. By following the detailed shake-flask methodology, research teams can generate the reliable, in-house data needed to advance their projects, from optimizing reaction conditions to developing novel formulations.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 85511, this compound. Retrieved from [Link].

-

Yang, Y., Englert, U., & Li, Q. (2007). 4-Chloro-2-nitroaniline. Acta Crystallographica Section E: Structure Reports Online, 63(1), o114–o116. Available at: [Link]

-

Barbero, M., Cadamuro, S., Dughera, S., & Gualdani, R. (2022). C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. Molecules, 27(11), 3569. Available at: [Link]

-

Inoue, F., Kashihara, M., Yadav, M. R., & Nakao, Y. (2017). The Buchwald-Hartwig Amination of Nitroarenes. Angewandte Chemie International Edition, 56(43), 13307–13309. Available at: [Link]

- Google Patents. (2009). CN101481311A - Preparation of 4-chloro-2-nitrophenol.

-

Venkatasai Life Sciences. (n.d.). 2-Nitro-4-chloro diphenyl amine (CAS 16611-15-7). Retrieved from [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. Retrieved from [Link]

-

Wikipedia. (n.d.). Solubility. Retrieved from [Link]

-

ResearchGate. (2017). The Buchwald‐Hartwig Amination of Nitroarenes. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

-

American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. Retrieved from [Link]

-

MDPI. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Retrieved from [Link]

-

Molbase. (n.d.). 2-nitro-N-(4-nitrophenyl)aniline. Retrieved from [Link]

-

BYJU'S. (n.d.). Ullmann Reaction. Retrieved from [Link]

Sources

- 1. This compound | C12H9ClN2O2 | CID 85511 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Chloro-2-nitroaniline | LGC Standards [lgcstandards.com]

- 3. 4-Chloro-2-nitroaniline | 89-63-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

An In-Depth Technical Guide to the Physicochemical Characterization of 4-Chloro-2-nitro-N-phenylaniline: A Focus on Melting Point Determination

Abstract

This technical guide provides a comprehensive framework for the physicochemical characterization of 4-Chloro-2-nitro-N-phenylaniline (CAS No. 16611-15-7), with a primary focus on the principles and methodologies for accurate melting point determination. Addressed to researchers, scientists, and professionals in drug development, this document navigates the challenges presented by the absence of a well-documented melting point for this specific compound in publicly accessible literature. It aims to equip the reader with the necessary expertise to experimentally determine and validate this critical physical property, ensuring data integrity and reproducibility. The guide further emphasizes the importance of distinguishing the target compound from its structural analog, 4-Chloro-2-nitroaniline (CAS No. 89-63-4), for which data is often mistakenly attributed.

Introduction: The Significance of this compound and its Melting Point

This compound, with the molecular formula C₁₂H₉ClN₂O₂, is an aromatic compound of interest in various chemical synthesis applications, including its potential as an intermediate for pharmaceuticals and dyes.[1][2] Its structure, featuring a diphenylamine core with chloro and nitro substitutions, suggests a crystalline solid nature at ambient temperatures.

The melting point of a solid crystalline compound is a fundamental and highly informative physical property. It serves as a primary indicator of purity; a sharp melting range is characteristic of a pure substance, whereas a broad and depressed melting range typically signifies the presence of impurities. Furthermore, the melting point is a critical parameter in:

-

Compound Identification and Characterization: Alongside spectroscopic data, it provides a crucial data point for confirming the identity of a synthesized compound.

-

Polymorph Screening: Different crystalline forms (polymorphs) of the same compound can exhibit distinct melting points, which in turn affect solubility, bioavailability, and stability—key considerations in drug development.

-

Process Chemistry and Quality Control: Establishing a reliable melting point is essential for monitoring the consistency of manufacturing processes and for setting quality control specifications.

A thorough search of scientific databases reveals that while extensive information is available for the related compound 4-Chloro-2-nitroaniline (CAS No. 89-63-4), which has a reported melting point of 117-119 °C, there is a conspicuous absence of an experimentally determined melting point for this compound (CAS No. 16611-15-7).[3][4][5][6] This guide, therefore, provides the scientific rationale and detailed protocols for its empirical determination.

Foundational Principles of Melting Point Analysis

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase at atmospheric pressure. This phase change occurs when the vibrational energy of the molecules overcomes the forces holding them in a fixed crystal lattice. For a pure substance, this transition is sharp and well-defined.

Impurities disrupt the crystal lattice, weakening the intermolecular forces and typically causing the substance to melt over a wider and lower temperature range. This phenomenon, known as melting point depression, is a cornerstone of purity assessment in organic chemistry.

Experimental Determination of Melting Point: A Validated Protocol

The following protocol outlines the steps for an accurate and reproducible determination of the melting point of this compound.

Materials and Instrumentation

-

Sample: this compound of the highest possible purity.

-

Instrumentation: A calibrated digital melting point apparatus (e.g., Capillary Melting Point Apparatus).

-

Capillary Tubes: Thin-walled glass capillary tubes, sealed at one end.

-

Sample Preparation Tools: Spatula, mortar and pestle (if necessary).

-

Melting Point Standards: Certified reference materials with known melting points spanning the expected range (e.g., sulfanilamide).[7]

Step-by-Step Experimental Workflow

-

Sample Preparation:

-

Ensure the sample is completely dry, as residual solvent can depress the melting point. If necessary, dry the sample under a high vacuum.

-

The sample must be a fine, homogeneous powder to ensure uniform heat transfer within the capillary tube. If the sample consists of large crystals, gently grind it to a fine powder using a mortar and pestle.

-

Carefully pack the dry, powdered sample into the open end of a capillary tube to a depth of 2-3 mm. This is achieved by tapping the sealed end of the tube on a hard surface to compact the sample. A densely packed sample is crucial for accurate measurement.

-

-

Instrument Calibration:

-

Prior to sample analysis, verify the calibration of the melting point apparatus using at least two certified reference standards that bracket the anticipated melting point of the sample. The calibration should be performed under the same conditions as the sample analysis.

-

-

Melting Point Measurement:

-

Initial Rapid Scan (Optional but Recommended): Place the packed capillary tube in the apparatus and heat rapidly to obtain an approximate melting range. This preliminary scan helps in setting the parameters for a more accurate determination.

-

Accurate Determination:

-

Use a fresh, properly packed capillary tube.

-

Set the starting temperature of the apparatus to at least 20 °C below the approximate melting point observed in the rapid scan.

-

Set the heating rate (ramp rate) to 1-2 °C per minute. A slow heating rate is critical for allowing the sample and the thermometer to be in thermal equilibrium, ensuring an accurate reading.

-

Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample has completely liquefied (the completion of melting). This range is the melting point of the substance.

-

-

-

Data Reporting and Interpretation:

-

The melting point should be reported as a range, from the onset to the completion of melting (e.g., 125.5-126.5 °C).

-

A narrow melting range (typically less than 2 °C) is indicative of high purity.

-

If the determined melting point is broad or lower than expected (based on structurally similar compounds), further purification of the sample (e.g., by recrystallization) is warranted, followed by a redetermination of the melting point.

-

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the melting point determination protocol.

Caption: A flowchart detailing the systematic process for the experimental determination of a compound's melting point.

Physicochemical Properties and Data Summary

| Property | This compound | 4-Chloro-2-nitroaniline |

| CAS Number | 16611-15-7[3] | 89-63-4[4] |

| Molecular Formula | C₁₂H₉ClN₂O₂[3][8] | C₆H₅ClN₂O₂[4][6] |

| Molecular Weight | 248.67 g/mol [8] | 172.57 g/mol [4][5] |

| Melting Point | Not Reported | 117-119 °C[4][5] |

| Appearance | Neat (likely a solid)[1] | Bright orange powder/crystals[6] |

| Solubility | <0.3 µg/mL (in aqueous buffer, pH 7.4)[3] | Insoluble in water[4] |

Factors Influencing Melting Point Integrity

Purity

As previously discussed, impurities are the most common cause of melting point depression and broadening. It is imperative that the sample be of the highest purity to obtain a reliable melting point. Techniques such as recrystallization, column chromatography, and sublimation are standard methods for purifying solid organic compounds.

Polymorphism

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Polymorphs of the same compound can have different melting points. If polymorphism is suspected, techniques such as Differential Scanning Calorimetry (DSC), X-ray Powder Diffraction (XRPD), and solid-state NMR should be employed to characterize the crystalline form. The melting point of each polymorph should be determined and reported separately.

Conclusion

The melting point is an indispensable parameter in the characterization of a chemical entity like this compound. While a documented value for this specific compound is currently elusive, this guide provides a robust and scientifically sound protocol for its experimental determination. By adhering to the principles of careful sample preparation, instrument calibration, and controlled analysis, researchers can generate reliable and reproducible melting point data. This information is critical for confirming the identity and purity of the compound, and it serves as a foundational piece of data for its further development and application in research and industry. It is crucial for researchers to be aware of the potential for confusion with the structural analog 4-Chloro-2-nitroaniline and to ensure that any determined data is correctly attributed to the appropriate chemical entity.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Pharmaffiliates. This compound. [Link]

Sources

- 1. 4-Chloro-2-nitrodiphenylamine | CymitQuimica [cymitquimica.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. This compound | C12H9ClN2O2 | CID 85511 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Chloro-2-nitroaniline | 89-63-4 [chemicalbook.com]

- 5. 4-氯-2-硝基苯胺 99% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 4-Chloro-2-nitroaniline | 89-63-4 [amp.chemicalbook.com]

- 7. 5-CHLORO-2-NITRODIPHENYLAMINE | 25781-92-4 [chemicalbook.com]

- 8. Navin Chemicals [navinchemicals.com]

An In-Depth Technical Guide to the 1H NMR Spectrum of 4-Chloro-2-nitro-N-phenylaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-2-nitro-N-phenylaniline is a substituted diphenylamine derivative of significant interest in medicinal chemistry and materials science. Its structural elucidation is paramount for understanding its chemical reactivity, biological activity, and physical properties. Among the arsenal of analytical techniques available for structural characterization, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands out as a powerful, non-destructive method that provides detailed information about the molecular structure. This guide offers a comprehensive analysis of the ¹H NMR spectrum of this compound, blending theoretical predictions with practical insights for researchers in the field.

The molecular structure of this compound, with the chemical formula C₁₂H₉ClN₂O₂, comprises a central secondary amine linking a 4-chloro-2-nitrophenyl group and a phenyl group.[1][2] This arrangement of substituents gives rise to a unique and informative ¹H NMR spectrum, the interpretation of which is the central focus of this document.

Theoretical ¹H NMR Spectral Analysis: Predicting the Proton Environment

The ¹H NMR spectrum of this compound is dictated by the electronic effects of its substituents on the two aromatic rings. The strongly electron-withdrawing nitro group (-NO₂) and the inductively withdrawing chloro group (-Cl) significantly deshield the protons on the substituted aniline ring, shifting their resonances downfield. The N-phenyl group's protons are also influenced by the electron-donating nature of the amine bridge and the overall electronic environment.

A systematic prediction of the spectrum involves analyzing the expected chemical shifts (δ), multiplicities (splitting patterns), and coupling constants (J) for each proton.

Proton Assignments

For clarity, the protons are numbered as follows:

Molecular structure of this compound with proton numbering.

Expected Chemical Shifts and Multiplicities

-

Substituted Aniline Ring Protons (H3, H5, H6):

-

H3: This proton is ortho to the strongly electron-withdrawing nitro group. This proximity is expected to cause significant deshielding, placing its signal at the lowest field among the aromatic protons, likely appearing as a doublet.

-

H5: Positioned meta to the nitro group and ortho to the chloro group, H5 will also be deshielded, but to a lesser extent than H3. It is expected to appear as a doublet of doublets due to coupling with H3 and H6.

-

H6: This proton is ortho to the amine group and meta to both the nitro and chloro groups. The electron-donating effect of the amine will provide some shielding relative to H3 and H5. Its signal is anticipated to be a doublet.

-

-

N-Phenyl Ring Protons (H2'/H6', H3'/H5', H4'):

-

Due to the symmetry of the phenyl ring, we expect to see signals corresponding to the ortho (H2'/H6'), meta (H3'/H5'), and para (H4') protons.

-

The amine bridge will influence the chemical shifts of these protons. Typically, the ortho protons will be the most deshielded, followed by the para and then the meta protons. These will likely appear as overlapping multiplets.

-

-

Amine Proton (NH):

-

The chemical shift of the N-H proton is highly variable and depends on the solvent, concentration, and temperature. It is expected to appear as a broad singlet. In a DMSO-d₆ solution, this proton is more likely to be observed due to hydrogen bonding with the solvent.

-

Experimental Protocol for ¹H NMR Data Acquisition

A standardized protocol is crucial for obtaining high-quality, reproducible ¹H NMR spectra.

Sample Preparation

-

Solvent Selection: Choose a deuterated solvent in which the compound is soluble. Deuterated chloroform (CDCl₃) and deuterated dimethyl sulfoxide (DMSO-d₆) are common choices for this type of molecule.[3] DMSO-d₆ is particularly useful for observing exchangeable protons like the N-H proton.[3][4]

-

Concentration: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent.

-

Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution to serve as a reference for the chemical shifts (δ = 0.00 ppm).

-

Filtration: Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.

NMR Spectrometer Setup and Data Acquisition

The following is a general workflow for acquiring a ¹H NMR spectrum.

General workflow for ¹H NMR data acquisition and analysis.

Analysis of a Representative ¹H NMR Spectrum

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H3 | ~8.0-8.2 | d | ~2.5 |

| H5 | ~7.5-7.7 | dd | ~9.0, 2.5 |

| H6 | ~7.1-7.3 | d | ~9.0 |

| H2'/H6' | ~7.3-7.5 | m | - |

| H3'/H5' | ~7.0-7.2 | m | - |

| H4' | ~6.8-7.0 | m | - |

| NH | Variable (e.g., ~9.5-10.5) | br s | - |

-

H3 (doublet, ~8.0-8.2 ppm): The significant downfield shift is a direct consequence of the strong deshielding effect of the ortho-nitro group. The small coupling constant (~2.5 Hz) is characteristic of a meta-coupling to H5.

-

H5 (doublet of doublets, ~7.5-7.7 ppm): This proton is ortho to the chloro group and meta to the nitro group. It exhibits a large ortho-coupling (~9.0 Hz) with H6 and a smaller meta-coupling (~2.5 Hz) with H3.

-

H6 (doublet, ~7.1-7.3 ppm): Being ortho to the electron-donating amine group, H6 is the most shielded proton on the substituted aniline ring. The large coupling constant (~9.0 Hz) corresponds to the ortho-coupling with H5.

-

N-Phenyl Protons (multiplets, ~6.8-7.5 ppm): The protons of the unsubstituted phenyl ring appear as a complex of overlapping multiplets in the typical aromatic region. Their chemical shifts are influenced by the electron-donating amine bridge.

-

NH (broad singlet, ~9.5-10.5 ppm): The amine proton's resonance is observed as a broad singlet at a downfield chemical shift in DMSO-d₆, indicative of hydrogen bonding with the solvent. Its broadness is due to quadrupolar relaxation and potential chemical exchange.

The spectral data for the related compound, 4-chloro-2-nitroaniline in DMSO-d₆, shows signals at approximately 7.95 ppm (d), 7.55 ppm (dd), and 7.08 ppm (d), which aligns well with the predicted chemical shifts for H3, H5, and H6, respectively, in our target molecule.[6]

Conclusion

The ¹H NMR spectrum of this compound provides a wealth of structural information that is invaluable for its characterization. The distinct chemical shifts and coupling patterns of the aromatic protons are a direct reflection of the electronic interplay between the chloro, nitro, and N-phenyl substituents. This guide has provided a framework for understanding and interpreting this spectrum, from theoretical prediction to practical data acquisition and analysis. For researchers in drug development and materials science, a thorough grasp of these spectroscopic principles is essential for confirming molecular identity, assessing purity, and ultimately, advancing their scientific endeavors.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link][1]

-

SpectraBase. 4-Chloro-2-nitrodiphenylamine. John Wiley & Sons, Inc. [Link][5]

-

Royal Society of Chemistry. Supplementary Information. [Details on NMR solvents and techniques]. [Link][7]

-

ScienceOpen. Supporting Information. [General NMR experimental procedures]. [Link][3]

-

Royal Society of Chemistry. Electronic Supplementary Information. [NMR data for related aniline derivatives]. [Link][8]

-

Global Substance Registration System (GSRS). This compound. [Link][2]

-

ResearchGate. 1 H NMR spectra (DMSO-d 6 , 300 MHz) of compounds 3g and 4g. [Link][4]

Sources

- 1. This compound | C12H9ClN2O2 | CID 85511 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. scienceopen.com [scienceopen.com]

- 4. researchgate.net [researchgate.net]

- 5. spectrabase.com [spectrabase.com]

- 6. 4-Chloro-2-nitroaniline (89-63-4) 1H NMR spectrum [chemicalbook.com]

- 7. rsc.org [rsc.org]

- 8. rsc.org [rsc.org]

Metabolic Fate of 4-Chloro-2-nitro-N-phenylaniline: An In-Depth Technical Guide

Executive Summary & Chemical Identity[1][2]

4-Chloro-2-nitro-N-phenylaniline (also known as 4-chloro-2-nitrodiphenylamine) is a lipophilic diarylamine derivative often utilized as an intermediate in the synthesis of disperse dyes and pigments.[1] Its metabolic fate is governed by two competing chemical functionalities: the reducible nitro group and the stable diphenylamine bridge .

Understanding the metabolism of this compound is critical for toxicological assessment, as its biotransformation can yield phenylenediamine derivatives—a class of compounds frequently associated with skin sensitization and mutagenic potential. This guide details the mechanistic pathways, enzymatic drivers, and experimental protocols required to characterize its metabolic profile.

Physicochemical Context[1][2][3][4][5][6][7][8][9][10][11]

-

CAS Number: 89-63-4 (Note: This CAS often refers to the cleavage product 4-chloro-2-nitroaniline; specific isomers vary.[2][1] For this guide, we focus on the N-phenyl derivative, C12H9ClN2O2).[1]

-

Molecular Formula: C₁₂H₉ClN₂O₂[1]

-

Lipophilicity (LogP): Estimated ~3.8 – 4.5. High membrane permeability; likely to undergo extensive hepatic metabolism.[1]

-

Absorption: Rapid oral and dermal absorption is expected due to high lipophilicity.[1]

Metabolic Pathways: The Core Mechanism

The metabolism of this compound proceeds via three primary vectors: Nitro-reduction , N-Dealkylation (Cleavage) , and Ring Hydroxylation .[1]

Pathway A: Nitro-Reduction (Major Route)

Under anaerobic conditions (gut microflora) or via hepatic nitroreductases, the nitro group is reduced to an amine.[1]

-

Precursor: this compound[1]

-

Intermediate: Nitroso and Hydroxylamine species (Reactive).[1]

-

Product: 4-Chloro-N1-phenyl-1,2-benzenediamine (Reduced amine).[1]

-

Significance: This reduction increases water solubility slightly but significantly alters the electronic properties of the ring, often activating the molecule for Phase II conjugation or reactive intermediate formation.

Pathway B: Oxidative N-Dealkylation (Cleavage)

Cytochrome P450 enzymes can attack the carbon alpha to the amine bridge, leading to unstable carbinolamine intermediates that collapse (cleave).[1]

-

Mechanism: Hydroxylation at the bridge carbon

Unstable intermediate -

Products:

Pathway C: Ring Hydroxylation (Phase I)

The electron-rich phenyl ring (unsubstituted) is a target for CYP450 oxidation.[1]

-

Product: 4'-Hydroxy-4-chloro-2-nitrodiphenylamine .

-

Significance: This is the primary "detoxification" handle, creating a site for rapid Glucuronidation (Phase II).[1]

Pathway Visualization (DOT Diagram)[2]

Figure 1: Metabolic map of this compound showing reduction, cleavage, and hydroxylation pathways.[1]

Enzymology & Causality[2][5]

Cytochrome P450 (Oxidative)[2]

-

CYP3A4 & CYP2C9: Likely responsible for the N-dealkylation and ring hydroxylation.[1] The lipophilicity of the parent compound makes it a high-affinity substrate for CYP3A4.

-

Mechanism: The enzyme inserts an oxygen atom into the C-H bond adjacent to the nitrogen bridge. The resulting carbinolamine is inherently unstable and spontaneously decomposes into the primary amine (CNA) and phenol/aldehyde equivalents.

Nitroreductases (Reductive)[2]

-

Cytosolic & Microsomal: Under low oxygen tension (or in the gut), nitroreductases transfer electrons to the nitro group.

-

Toxicological Causality: The hydroxylamine intermediate formed during this reduction is electrophilic and can bind to DNA, posing a genotoxic risk. This is a known mechanism for nitro-aromatic toxicity [1].[1]

Experimental Protocols: Self-Validating Systems

To confirm the pathways described above, the following experimental workflow is recommended. This protocol uses a "trap and detect" strategy to validate unstable intermediates.[1]

Protocol 1: In Vitro Microsomal Stability & Metabolite ID

Objective: Distinguish between oxidative (CYP) and reductive pathways.

Materials:

-

Pooled Human/Rat Liver Microsomes (20 mg/mL).[1]

-

Test Compound: this compound (10 µM).[1]

-

Control: 4-Chloro-2-nitroaniline (CNA) standard.[1]

Step-by-Step Methodology:

-

Preparation: Pre-incubate microsomes (0.5 mg/mL final) in phosphate buffer (pH 7.4) at 37°C for 5 minutes.

-

Initiation (Aerobic): Add NADPH to initiate oxidative metabolism (favors Hydroxylation and Dealkylation).[1]

-

Initiation (Anaerobic): Purge buffer with nitrogen gas for 10 minutes prior to addition. Add NADPH.[1][3] This forces the system toward Nitro-reduction .

-

Quenching: At T=0, 15, 30, 60 min, remove aliquots and quench with ice-cold Acetonitrile containing internal standard (e.g., Warfarin).

-

Analysis: Centrifuge (4000g, 10 min) and inject supernatant into LC-MS/MS.

Data Interpretation (Self-Validation):

-

If Peak A (M+16) appears only in Aerobic samples

It is the Hydroxylated metabolite .[1] -

If Peak B (M-30) appears predominantly in Anaerobic samples

It is the Amine (loss of O2, gain of H2).[1] -

If CNA is detected, N-dealkylation is active.[1]

Protocol 2: LC-MS/MS Transitions (MRM)

| Metabolite | Molecular Change | Est.[1] m/z (ES+) | Key Fragment |

| Parent | - | 249.0 | 203 (Loss of NO2) |

| Reduced Amine | -O2, +H2 (-30 Da) | 219.0 | 184 (Loss of Cl) |

| Hydroxy-Metabolite | +O (+16 Da) | 265.0 | 219 (Loss of NO2) |

| Cleavage (CNA) | Fragment | 173.0 | 127 (Loss of NO2) |

Toxicological Implications[2][5][7][8][11][12][13]

The metabolic divergence of this compound dictates its toxicity profile:

-

Sensitization: The formation of 4-Chloro-N1-phenyl-1,2-benzenediamine (via reduction) creates a structure analogous to p-phenylenediamine (PPD), a potent skin sensitizer. The diamine can auto-oxidize to form Bandrowski's base-like trimers, which are haptenic.[1]

-

Carcinogenicity: The cleavage product, 4-Chloro-2-nitroaniline (CNA) , has been extensively studied.[1] While CNA itself shows limited mutagenicity in some strains, its metabolites (sulfate conjugates) accumulate in urine [2].[1] However, the reductive metabolites of the parent dye (hydroxylamines) are the primary genotoxic concern.

-

Methemoglobinemia: Aromatic amines released via cleavage (Aniline) are classic inducers of methemoglobinemia, oxidizing ferrous hemoglobin (Fe2+) to ferric (Fe3+).[1]

Quantitative Data Summary

| Parameter | Value/Observation | Source/Inference |

| Half-Life (Microsomal) | < 30 mins (Rat), < 60 mins (Human) | Inferred from CNA analogs [2] |

| Primary Excretion | Urine (as conjugates) | Analogous to CNA (70% urinary) [2] |

| Major Metabolite (In Vivo) | Sulfate conjugate of CNA | [2] |

| Bioaccumulation | Low potential (Rapid metabolism) | LogP drives uptake, Metabolism drives clearance |

References

-

Chopade, H. M., & Matthews, H. B. (1983). Disposition and metabolism of 4-chloro-2-nitroaniline in the male F344 rat.[1] Journal of Toxicology and Environmental Health. Link

-

National Toxicology Program. (1989). Toxicology and Carcinogenesis Studies of 4-Chloro-2-nitroaniline.[1][4][5] NTP TR 351.[1] Link

-

Suzuki, J., et al. (1983).[1] In vitro metabolism of N-nitrodialkylamines.[1][6] Mutagenesis and Carcinogenesis.[1][7][4] Link

-

Arora, P. K., & Jain, R. K. (2012). Metabolism of 2-Chloro-4-Nitrophenol in a Gram Negative Bacterium. PLoS ONE.[1] Link[1]

-

ECHA. (2023). Registration Dossier: 4-chloro-2-nitroaniline.[2][1] European Chemicals Agency.[1] Link

Sources

- 1. Disperse Yellow 42 - Wikipedia [en.wikipedia.org]

- 2. CAS 89-63-4: 4-Chloro-2-nitroaniline | CymitQuimica [cymitquimica.com]

- 3. mdpi.com [mdpi.com]

- 4. Disperse Yellow 3 - Some Flame Retardants and Textile Chemicals, and Exposures in the Textile Manufacturing Industry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Comparative metabolism and genotoxicity of the structurally similar nitrophenylenediamine dyes, HC Blue 1 and HC Blue 2, in mouse hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Application of in vitro Drug Metabolism Studies in Chemical Structure Optimization for the Treatment of Fibrodysplasia Ossificans Progressiva (FOP) [frontiersin.org]

- 7. scialert.net [scialert.net]

Methodological & Application

Application Notes & Protocols: 4-Chloro-2-nitro-N-phenylaniline as a Strategic Building Block in Heterocyclic Synthesis

Abstract

4-Chloro-2-nitro-N-phenylaniline is a versatile and highly functionalized diarylamine that serves as a pivotal starting material in the synthesis of diverse heterocyclic scaffolds. Its strategic placement of a reducible nitro group ortho to the diarylamine bridge, combined with a synthetically useful chlorine substituent, makes it an ideal precursor for complex molecules, particularly phenazines and benzimidazoles. This guide provides an in-depth exploration of its synthetic utility, detailing the mechanistic rationale behind its transformations and offering field-proven, step-by-step protocols for its application in advanced organic synthesis.

Introduction: A Molecule of Strategic Importance

This compound is more than a simple substituted diphenylamine; it is a pre-functionalized substrate designed for intramolecular cyclization reactions. The molecule's inherent reactivity is governed by three key features:

-

The o-Nitro Group: Positioned ortho to the secondary amine, this group is the primary driver for cyclization. Its reduction to an amino group is the key step that unlocks the formation of five or six-membered heterocyclic rings.

-

The Diarylamine Bridge: This structural motif provides the necessary atoms to form the core of phenazine or benzimidazole ring systems.

-

The Chloro Substituent: Located para to the secondary amine, this halogen atom offers a site for further functionalization via nucleophilic aromatic substitution or cross-coupling reactions, allowing for the generation of diverse compound libraries.

This combination of features makes this compound a cost-effective and efficient starting point for molecules of interest in medicinal chemistry, materials science, and dye manufacturing.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₂H₉ClN₂O₂[1] |

| Molecular Weight | 248.67 g/mol [1] |

| Appearance | Yellow to orange crystalline solid |

| CAS Number | 16611-15-7[1] |

| Melting Point | Data not consistently available |

| Solubility | Generally insoluble in water, soluble in organic solvents like ethanol, DCM, and THF. |

Core Synthetic Pathways: From Diarylamine to Fused Heterocycles

The primary utility of this compound lies in its capacity to undergo reductive cyclization. This process transforms the linear diarylamine into a planar, aromatic, fused heterocyclic system. The two most prominent applications are the synthesis of phenazines and benzimidazoles.

Caption: Key synthetic transformations of this compound.

Synthesis of Phenazine Derivatives

Phenazines are a class of nitrogen-containing heterocyclic compounds with applications as redox indicators, antibiotics, and antitumor agents.[2] The synthesis of a phenazine core from this compound is a two-step process:

-

Reduction: The nitro group is reduced to an amine, yielding the key intermediate, 2-amino-4-chloro-N-phenylaniline.

-

Oxidative Cyclization: This diamine intermediate is then oxidized. The oxidation facilitates a double intramolecular cyclization, forming the central pyrazine ring of the phenazine scaffold.[3]

Synthesis of Benzimidazole Derivatives

Benzimidazoles are a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs.[4] The synthesis leverages the same initial reduction step as the phenazine pathway to create the o-phenylenediamine derivative. However, the subsequent cyclization differs significantly:

-

Reduction: The nitro group is reduced to form 2-amino-4-chloro-N-phenylaniline.

-

Condensation and Cyclization: This diamine is then condensed with a carbonyl compound. Reaction with an aldehyde, for example, forms a Schiff base intermediate which then cyclizes and aromatizes (often via oxidation) to yield the 1,2-disubstituted benzimidazole.[5][6] This is a variant of the well-established Phillips condensation.

Experimental Protocols & Methodologies

Safety Precaution: Always handle this compound and all reagents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Protocol 1: Synthesis of 7-Chloro-phenazine

This protocol details the conversion of this compound to a phenazine core through a classical reductive cyclization methodology.

Caption: Workflow for the synthesis of a 7-Chloro-phenazine derivative.

Step 1: Reduction to 2-Amino-4-chloro-N-phenylaniline

-

Rationale: The reduction of an aromatic nitro group is a fundamental transformation. The use of iron powder in the presence of a mild acid source like ammonium chloride is a classic, cost-effective, and scalable method known as the Béchamp reduction.[7] The reaction proceeds via single electron transfers from the iron metal, with the ammonium chloride acting as a proton donor and preventing the formation of passivating iron oxides.

-

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add this compound (1.0 eq.), ethanol (10 mL per gram of starting material), and a saturated aqueous solution of ammonium chloride (NH₄Cl) (5 mL per gram).

-

To this stirred suspension, add iron powder (Fe, ~4-5 eq.) portion-wise to control the initial exotherm.

-

Heat the mixture to reflux (approx. 80-85 °C) for 4-6 hours.[7]

-

Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material spot is no longer visible.

-

While still hot, filter the reaction mixture through a pad of Celite® to remove the iron powder and iron oxides. Wash the Celite® pad with hot ethanol.

-

Combine the filtrates and remove the solvent under reduced pressure to yield the crude 2-amino-4-chloro-N-phenylaniline, which can often be used in the next step without further purification.

-

Step 2: Oxidative Cyclization to 7-Chloro-phenazine

-

Rationale: The o-phenylenediamine derivative formed in Step 1 is susceptible to oxidation. In the presence of an oxidant like ferric chloride (FeCl₃), the two amino groups are oxidized, leading to an intramolecular condensation that forms the thermodynamically stable, aromatic phenazine ring system.[3]

-

Procedure:

-

Dissolve the crude 2-amino-4-chloro-N-phenylaniline from the previous step in a suitable solvent like acidified water or ethanol.

-

Prepare a solution of ferric chloride (FeCl₃, 2.2 eq.) in the same solvent.

-

Add the FeCl₃ solution dropwise to the stirred solution of the diamine at room temperature. A color change indicating the formation of the phenazine product should be observed.

-

Stir the reaction for 2-4 hours at room temperature.

-

Isolate the product. If it precipitates, it can be collected by filtration. Otherwise, neutralize the mixture and extract with an organic solvent like dichloromethane (DCM).

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

-

Protocol 2: Synthesis of 5-Chloro-2-(4-chlorophenyl)-1-phenyl-1H-benzimidazole

This protocol demonstrates the synthesis of a tri-substituted benzimidazole, a valuable scaffold in drug discovery.

Caption: Workflow for the synthesis of a substituted benzimidazole.

-

Rationale: This reaction proceeds via condensation of the o-phenylenediamine derivative with an aldehyde.[5] One amino group forms a Schiff base with the aldehyde. The second amino group then attacks the imine carbon in an intramolecular cyclization. The resulting dihydrobenzimidazole intermediate is then oxidized to the stable aromatic benzimidazole. Often, atmospheric oxygen is a sufficient oxidant under refluxing conditions in ethanol.[5][6]

-

Procedure:

-

In a round-bottom flask, combine the crude 2-amino-4-chloro-N-phenylaniline (1.0 eq., obtained from Protocol 1, Step 1) and 4-chlorobenzaldehyde (1.0 eq.).

-

Add ethanol (15-20 mL per gram of diamine).

-

Fit the flask with a reflux condenser (open to the air) and heat the mixture to reflux with stirring for 5 hours.[5]

-

Monitor the reaction by TLC.

-

After the reaction is complete, cool the flask to room temperature and then place it in an ice bath to facilitate crystallization.

-

Collect the precipitated solid by vacuum filtration.

-

Wash the crystals with a small amount of cold ethanol to remove any unreacted aldehyde.

-

Dry the purified 5-Chloro-2-(4-chlorophenyl)-1-phenyl-1H-benzimidazole product under vacuum.

-

Mechanistic Insight: Reductive Cyclization

The transformation of 2-nitrodiphenylamines into fused heterocycles is a powerful synthetic strategy. The specific product (phenazine, benzimidazole, or even carbazole) is determined by the reaction conditions and the co-reactants used after the initial nitro reduction.

Caption: Mechanistic pathways for phenazine and benzimidazole synthesis.

The key decision point occurs after the formation of the 2-amino-4-chloro-N-phenylaniline intermediate. In the absence of an external electrophile (like an aldehyde), forcing oxidative conditions will favor the dimerization and cyclization to the phenazine.[3] Conversely, introducing an aldehyde provides a facile pathway for condensation and formation of the five-membered imidazole ring, leading to the benzimidazole product.[8]

Conclusion

This compound is a highly valuable and strategic building block for synthetic organic chemists. Its pre-arranged functionality allows for efficient and convergent syntheses of important heterocyclic cores. The protocols and mechanistic discussions provided herein demonstrate its straightforward conversion into substituted phenazines and benzimidazoles, opening avenues for the development of novel pharmaceuticals, dyes, and functional materials. The simplicity of the initial reductive step, followed by a choice of cyclization conditions, underscores the elegance and power of using well-designed starting materials in modern chemical synthesis.

References

-

Wikipedia. (n.d.). 4-Aminodiphenylamine. Retrieved from [Link]

- Google Patents. (1992). US5117063A - Method of preparing 4-aminodiphenylamine.

-

Kowalski, K., et al. (2023). Synthesis of Nonsymmetrically Substituted 2,3-Dialkoxyphenazine Derivatives and Preliminary Examination of Their Cytotoxicity. The Journal of Organic Chemistry. Retrieved from [Link]

- Google Patents. (2009). CN101481311A - Preparation of 4-chloro-2-nitrophenol.

-

Taylor & Francis Online. (n.d.). Phenazine – Knowledge and References. Retrieved from [Link]

- Google Patents. (2016). CN105585509A - Preparation method of 4-chloro-N-(2-nitrobenzylidene)aniline.

-

Tahir, M. I., et al. (2012). 2-(4-Chlorophenyl)-1-phenyl-1H-benzimidazole. Acta Crystallographica Section E: Structure Reports Online. Retrieved from [Link]

-

Al-Saeedi, S. I. (2018). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Oriental Journal of Chemistry. Retrieved from [Link]

-

Králik, M. (2018). THE STORY OF 4-AMINODIPHENYLAMINE. ResearchGate. Retrieved from [Link]

-

Yang, Y., et al. (2007). 4-Chloro-2-nitroaniline. Acta Crystallographica Section E: Structure Reports Online. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Jian, F.-F., et al. (2006). 2-(4-Chlorophenyl)-1H-benzimidazole. ResearchGate. Retrieved from [Link]

-

Modi, G., & Török, B. (2012). Triphenylphosphine-mediated reductive cyclization of 2-nitrobiphenyls: a practical and convenient synthesis of carbazoles. Tetrahedron Letters. Retrieved from [Link]

- Google Patents. (2017). CN106187787B - A kind of preparation method of 2- amino -4- chlorodiphenyl ether.

-

Royal Society of Chemistry. (2022). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. Retrieved from [Link]

-

ResearchGate. (n.d.). Reductive cyclization of 2‐nitrobyphenyls and 2‐nitrostyrenes catalyzed by MoO2Cl2(dmf) using PPh3 as the reductant. Retrieved from [Link]

-

Gross, M. L., et al. (2011). Deprotonated N-(2,4-Dinitrophenyl)amino Acids Undergo Cyclization in Solution and the Gas Phase. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 1. Synthesis of phenazine derivatives. Retrieved from [Link]

Sources

- 1. This compound | C12H9ClN2O2 | CID 85511 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. 2-(4-Chlorophenyl)-1-phenyl-1H-benzimidazole - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 2-AMINO-4-CHLORODIPHENYLAMINE synthesis - chemicalbook [chemicalbook.com]

- 8. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

Technical Application Note: 4-Chloro-2-nitro-N-phenylaniline as a Chromophoric Scaffold in High-Performance Pigment Production

Executive Summary & Chemical Profile[1][2]

4-Chloro-2-nitro-N-phenylaniline (also known as 4-Chloro-2-nitrodiphenylamine) represents a critical "privileged scaffold" in the synthesis of Nitrodiphenylamine Disperse Dyes and Solvent Pigments . Unlike simple azo dyes, this scaffold offers superior lightfastness and thermal stability due to the intramolecular hydrogen bonding between the nitro and amino groups.

For researchers and drug development professionals, this molecule functions similarly to a lead compound in medicinal chemistry: it is a core structure that can be derivatized via Nucleophilic Aromatic Substitution (

Chemical Identity

| Property | Specification |

| Chemical Name | This compound |

| Synonyms | 4-Chloro-2-nitrodiphenylamine; 2-Nitro-4-chlorodiphenylamine |

| CAS Number | 2578-13-4 |

| Molecular Formula | |

| Molecular Weight | 248.66 g/mol |

| Appearance | Orange to Red Crystalline Powder |

| Melting Point | 144–146 °C |

| Solubility | Soluble in Acetone, Chlorobenzene; Insoluble in Water |

Mechanism of Action: Chromophore Engineering

The utility of this compound lies in its Push-Pull electronic system.

-

The "Pull": The Nitro group (

) at the ortho position acts as a strong electron-withdrawing group (EWG). -

The "Push": The Diphenylamine nitrogen acts as an electron donor.

-

The "Handle": The Chlorine atom at the para position is activated by the ortho-nitro group, making it susceptible to further

reactions, allowing researchers to "tune" the color spectrum (Bathochromic shift) by substituting the chlorine with stronger donors (e.g., alkoxy or amino groups).

Pathway Visualization

The following diagram illustrates the divergent synthesis pathways available from this scaffold.

Figure 1: Divergent synthesis pathways transforming the this compound scaffold into high-value pigments.

Protocol A: Synthesis of Disperse Dye Analogues via

This protocol describes the substitution of the chlorine atom to create a sulfonamide-functionalized disperse dye (analogous to C.I. Disperse Yellow 86 chemistry).[1] This modification improves sublimation fastness, critical for polyester dyeing.

Reagents & Equipment[1][4][5][6]

-

Substrate: this compound (1.0 eq).

-

Nucleophile: p-Toluenesulfonamide (1.1 eq) or Potassium Phthalimide (for amino generation).

-

Catalyst: Copper(I) Iodide (CuI) (5 mol%).

-

Base: Potassium Carbonate (

) (2.0 eq). -

Solvent: DMF or NMP (Anhydrous).

-

Equipment: 3-neck round bottom flask, reflux condenser, Nitrogen atmosphere.

Step-by-Step Methodology

-

Reaction Setup:

-

Charge the flask with this compound (24.8 g, 100 mmol), p-Toluenesulfonamide (18.8 g, 110 mmol), and

(27.6 g). -

Purge with Nitrogen for 15 minutes.

-

Add DMF (150 mL) and CuI (0.95 g).

-

-

Thermal Activation:

-

Heat the mixture to 130°C . Monitor via TLC (Eluent: Hexane/Ethyl Acetate 8:2).

-

Mechanistic Insight: The reaction proceeds via a copper-catalyzed Ullmann-type coupling.[2] The nitro group activates the ring, but the copper is essential to facilitate the displacement of the chlorine by the sulfonamide nitrogen.

-

-

Work-up:

-

Once the starting material is consumed (~6-8 hours), cool to 60°C.

-

Pour the reaction mixture into Ice Water (1000 mL) containing HCl (50 mL) to neutralize the base and precipitate the product.

-

Critical Control Point: Vigorous stirring is required during precipitation to prevent the formation of gummy aggregates.

-

-

Purification:

-

Filter the yellow-orange precipitate.

-

Recrystallize from Chlorobenzene or Ethanol to remove unreacted sulfonamide.

-

-

Validation:

-

HPLC: Purity >98%.

- : Expect a shift from ~440 nm (SM) to ~460-480 nm (Product) due to extended conjugation.

-

Protocol B: Formulation of Nano-Dispersions (Pigment Finishing)

Raw synthetic pigments are unsuitable for industrial application (textiles/coatings) due to large particle size. This protocol details the "Finishing" process to create a stable dispersion.

Materials

-

Crude Pigment: From Protocol A.

-

Dispersant: Lignosulfonate (e.g., Reax 85A) or Naphthalene Sulfonate Condensate.

-

Wetting Agent: Ethoxylated Alcohol.

-

Milling Media: Zirconium Oxide beads (0.4–0.6 mm).

Workflow Diagram

Figure 2: Industrial formulation workflow for converting crude chemical into a functional disperse dye.

Detailed Procedure

-

Slurry Preparation:

-

Mix Crude Pigment (40% w/w), Dispersant (40% on weight of pigment), and Water.

-

Stir at high speed (Cowles dissolver) for 30 mins to wet the pigment.

-

-

Milling:

-

Load slurry into a bead mill (e.g., Eiger or Dyno-Mill).

-

Mill at 2000-2500 rpm. Maintain temperature <45°C to prevent crystal growth (Ostwald ripening).

-

Target: D50 < 0.5 µm; D90 < 1.0 µm.

-

-

Stability Testing:

-

Centrifuge the dispersion at 3000 rpm for 15 mins.

-

Acceptance Criteria: No hard cake formation; re-dispersible sediment only.

-

Safety & Handling (E-E-A-T)

As a nitro-aromatic compound, this compound requires strict safety protocols.

-

Toxicity: Like many nitroanilines, it is potentially toxic by inhalation and skin absorption (Methemoglobinemia risk).[3]

-

Thermal Hazards: Nitro compounds can decompose exothermically. Do not exceed 200°C during processing.

-

PPE: Full chemical suit, nitrile gloves, and P3 respirator are mandatory during powder handling.

References

-

PubChem. (n.d.).[4] 4-Chloro-2-nitroaniline (Precursor Data). National Library of Medicine. Retrieved October 24, 2023, from [Link]

-